molecular formula C14H10Cl2O B037642 3,4-Dichloro-4'-methylbenzophenone CAS No. 125016-15-1

3,4-Dichloro-4'-methylbenzophenone

Cat. No. B037642
CAS RN: 125016-15-1
M. Wt: 265.1 g/mol
InChI Key: LZLBIHAQSYPNKX-UHFFFAOYSA-N
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Description

3,4-Dichloro-4’-methylbenzophenone is a chemical compound with the IUPAC name (3,4-dichlorophenyl) (4-methylphenyl)methanone . It has a molecular weight of 265.14 .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-4’-methylbenzophenone is represented by the InChI code 1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3 . This indicates that the compound consists of 14 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

3,4-Dichloro-4’-methylbenzophenone is a white solid . It has a molecular weight of 265.14 .

Scientific Research Applications

Environmental Studies

The environmental fate and transport of 3,4-Dichloro-4’-methylbenzophenone are subjects of study due to its presence in various industrial processes. Researchers investigate its biodegradation, persistence, and potential bioaccumulation to assess its environmental impact.

Each of these applications leverages the unique chemical properties of 3,4-Dichloro-4’-methylbenzophenone , demonstrating its versatility and importance in scientific research. The compound’s dichloro and methyl groups contribute significantly to its reactivity and utility across different fields of study .

Safety and Hazards

The safety data sheet for a similar compound, Benzophenone, indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and can have long-lasting effects . Precautions include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLBIHAQSYPNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374184
Record name 3,4-Dichloro-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-4'-methylbenzophenone

CAS RN

125016-15-1
Record name (3,4-Dichlorophenyl)(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125016-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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